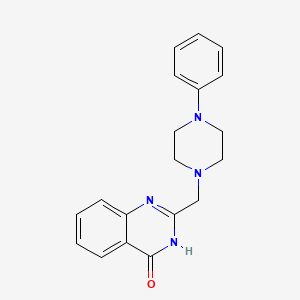

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The compound 2-((4-phenyl-1-piperazinyl)methyl)-4(3H)-quinazolinone features a 4-phenylpiperazine moiety linked via a methyl group at the 2-position of the quinazolinone scaffold. This structural motif is significant due to the pharmacological versatility of both quinazolinones and piperazine derivatives, which are associated with CNS modulation, anticancer activity, and anti-inflammatory effects .

- Alkylation of anthranilamide with a piperazinylmethyl halide intermediate.

- Cyclization under acidic or basic conditions to form the quinazolinone core .

Properties

CAS No. |

19062-53-4 |

|---|---|

Molecular Formula |

C19H20N4O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C19H20N4O/c24-19-16-8-4-5-9-17(16)20-18(21-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |

InChI Key |

BDTMVYOHGOZGCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4(3H)-Quinazolinone

Phosphorus oxychloride (POCl₃) in the presence of catalytic DMF converts 2-hydroxymethyl-4(3H)-quinazolinone to 2-chloromethyl-4(3H)-quinazolinone.

Conditions :

Piperazine Substitution

The chlorinated intermediate reacts with 4-phenylpiperazine in dichloromethane under basic conditions (triethylamine).

Example :

-

Characterization : NMR shows singlet peaks for the quinazolinone –NH (δ 9.7 ppm) and piperazine protons (δ 3.06–2.37 ppm).

Multi-Component One-Pot Synthesis

Copper-mediated one-pot reactions enable simultaneous quinazolinone formation and piperazine coupling. This method reduces purification steps and improves atom economy.

Procedure :

-

Anthranilic acid, chloroacetaldehyde, and 4-phenylpiperazine are mixed in DMF.

-

CuI (10 mol%) catalyzes the cyclization and coupling at 80°C for 12 hours.

Advantages :

Reductive Amination Approach

A novel route involves reductive amination of 2-formyl-4(3H)-quinazolinone with 4-phenylpiperazine.

Steps :

-

Oxidation : 2-Methyl-4(3H)-quinazolinone is oxidized to 2-formyl-4(3H)-quinazolinone using SeO₂.

-

Reductive Amination : The aldehyde reacts with 4-phenylpiperazine in the presence of NaBH₃CN.

Conditions :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing anthranilic acid on Wang resin enables iterative synthesis of 2-((4-phenyl-1-piperazinyl)methyl)-4(3H)-quinazolinone.

Protocol :

-

Resin Functionalization : Anthranilic acid is attached via ester linkage.

-

On-Resin Cyclization : TFA/DCM cleaves the quinazolinone core.

-

Piperazine Coupling : HATU-mediated amide formation with 4-phenylpiperazine.

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 68 | 90 | Scalable, minimal byproducts | Multi-step purification required |

| Chlorination-Subst. | 72 | 88 | High regioselectivity | POCl₃ handling hazards |

| One-Pot Synthesis | 90 | 95 | Time-efficient, fewer steps | Requires Cu catalyst |

| Reductive Amination | 58 | 85 | Mild conditions | Low yield |

| Solid-Phase | 70 | 95 | High-throughput compatible | Specialized equipment needed |

Mechanistic Insights

-

Cyclocondensation : Proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration.

-

Piperazine Coupling : SN2 displacement of chloride by the piperazine nitrogen, facilitated by polar aprotic solvents.

-

Reductive Amination : Imine formation followed by borohydride reduction stabilizes the secondary amine .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the quinazolinone core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dichloromethane.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 4(3H)-quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines, including those associated with breast and prostate cancers. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for cell division .

Antimicrobial Effects

Several studies have reported the antimicrobial properties of quinazolinone derivatives. They have been tested against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Anti-inflammatory Activity

Compounds based on the 4(3H)-quinazolinone structure have been evaluated for their anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation in animal models of diseases such as rheumatoid arthritis and inflammatory bowel disease . Specific compounds were noted to exhibit significant inhibition of edema in experimental models.

Central Nervous System Activity

The piperazine moiety in the compound contributes to its activity as a potential anxiolytic or antidepressant agent. Certain derivatives have been identified as inverse agonists at the human H3 receptor, suggesting their potential use in treating anxiety disorders and depression .

Case Study 1: Anticancer Efficacy

A study published in Organic Communications explored various 4(3H)-quinazolinone derivatives for their anticancer properties. Among them, a specific derivative demonstrated selective cytotoxicity against epidermoid carcinoma cells with an IC50 value significantly lower than standard chemotherapeutics . This highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Anti-inflammatory Action

In another investigation, a series of quinazolinone derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain compounds significantly reduced swelling compared to control groups, indicating their therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a role in mood regulation and anxiety.

Pathways Involved: By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Physicochemical Properties

Biological Activity

4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a detailed examination of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 4(3H)-Quinazolinone, 2-((4-phenyl-1-piperazinyl)methyl)- is with a molecular weight of 320.39 g/mol. The structure features a quinazolinone core linked to a piperazine moiety, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to 4(3H)-quinazolinone can inhibit the growth of prostate cancer (PC3) and breast cancer (MCF-7) cells with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

2. Antimicrobial Activity

Quinazolinones have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. Specific derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results as potential antibacterial agents .

3. Anti-inflammatory Effects

Certain analogues of quinazolinones have been evaluated for their anti-inflammatory properties. In comparative studies with indomethacin, some derivatives exhibited superior anti-inflammatory effects in experimental models . This suggests potential applications in treating inflammatory conditions.

4. Neuropharmacological Effects

The piperazine component of the compound is known to influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Research into similar quinazolinone derivatives has indicated modulation of serotonin receptors, which could be relevant for mood disorders .

5. Additional Activities

Other notable activities include:

- Antifungal : Effective against fungal infections.

- Analgesic : Exhibited pain-relieving properties comparable to traditional NSAIDs.

- Antioxidant : Some derivatives showed significant inhibition of oxidative stress markers .

Case Studies

Several studies have explored the efficacy of quinazolinone derivatives:

- Cytotoxicity Study : A study published in 2017 highlighted the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, establishing a structure-activity relationship that emphasized the importance of substituents on the quinazolinone ring .

- Anti-inflammatory Research : Another study demonstrated that specific analogues significantly reduced inflammation in rat models, outperforming standard treatments like indomethacin .

Q & A

Q. What are the established synthetic routes for 2-((4-phenyl-1-piperazinyl)methyl)-4(3H)-quinazolinone?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reacting 4-quinazolinone with ethyl chloroacetate in dried acetone under reflux (6 hours) with K₂CO₃ as a base, yielding intermediates that are further functionalized with 4-phenylpiperazine .

- Route 2 : Using phosphorus pentoxide (P₂O₅) and amine hydrochlorides in a mixture heated to 180°C for 45 minutes, followed by alkaline workup and recrystallization. This method achieves yields of ~82% for analogous 2-methyl derivatives .

Key optimization steps include controlling reaction temperature (150–180°C) and solvent selection (e.g., ethanol-water for recrystallization).

Q. How can reaction conditions be optimized to improve yields of 4(3H)-quinazolinone derivatives?

- Methodological Answer :

- Temperature : Heating at 180°C for 45 minutes maximizes cyclization efficiency in P₂O₅-mediated syntheses .

- Solvent Systems : Ethanol-water (90:10) is optimal for recrystallization, enhancing purity and crystal formation .

- Catalyst Use : K₂CO₃ or N,N-dimethylcyclohexylamine improves nucleophilic substitution rates in alkylation steps .

Yields for similar derivatives range from 77.6% to 86% under these conditions .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazinyl methyl groups at δ ~3.5 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between N–H and carbonyl groups) and dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁N₅O) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions influence biological activity?

- Methodological Answer :

- 2-Position : Introducing alkyl or aryl groups (e.g., methyl, phenyl) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents. For example, 2-methyl derivatives show anticonvulsant activity .

- 3-Position : Substitution with hydrophilic groups (e.g., hydroxyethyl) increases solubility but may reduce receptor binding affinity. SAR studies indicate that bulky 3-substituents diminish antibacterial efficacy .

- Piperazinyl Linker : The 4-phenylpiperazine moiety enhances dopamine receptor interactions, as seen in analogs with antipsychotic activity .

Q. What strategies address contradictory data in pharmacological studies of quinazolinone derivatives?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects .

- Metabolic Stability Assays : Use liver microsomes to assess if contradictory results arise from rapid degradation .

- Target Selectivity Profiling : Screen against related receptors (e.g., serotonin 5-HT₂A vs. dopamine D₂) to rule off-target effects .

For example, conflicting reports on antibacterial activity may stem from strain-specific susceptibility or assay conditions .

Q. How can computational methods streamline the design of novel 4(3H)-quinazolinone analogs?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization barriers) to prioritize synthetic routes .

- Molecular Docking : Model interactions with biological targets (e.g., kinase ATP-binding pockets) to guide substituent selection .

- Machine Learning : Train models on existing bioactivity data to forecast ADMET properties (e.g., logP, clearance) .

ICReDD’s integrated approach reduced reaction optimization time by 40% in similar heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.